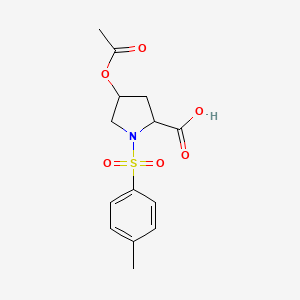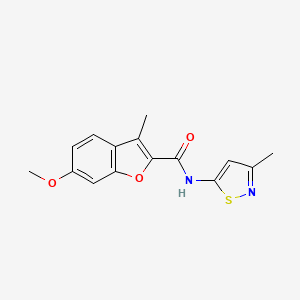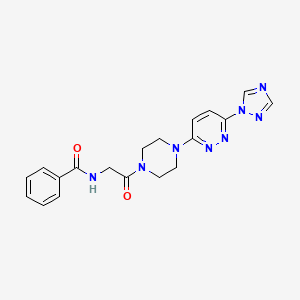
4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid, commonly known as ATPC, is a chemical compound that has shown potential in scientific research applications. This pyrrolidine derivative has gained attention due to its unique structure and mechanism of action, making it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid:
Synthesis of β-Lactam Antibiotics
4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid is a crucial intermediate in the synthesis of β-lactam antibiotics, such as carbapenems and penems. These antibiotics are known for their broad-spectrum activity and resistance to β-lactamase enzymes, making them effective against multi-drug-resistant bacterial strains .
Chiral Building Block in Organic Synthesis
The compound serves as a valuable chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex molecules with high enantiomeric purity, which is essential in the development of pharmaceuticals and agrochemicals .
Development of Enzyme Inhibitors
Researchers utilize 4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid in the development of enzyme inhibitors. These inhibitors can target specific enzymes involved in various diseases, providing a pathway for the creation of new therapeutic agents .
Study of Protein-Ligand Interactions
The compound is used in the study of protein-ligand interactions. By modifying its structure, scientists can investigate how different ligands bind to proteins, which is crucial for drug design and understanding biochemical pathways .
Catalyst in Asymmetric Synthesis
4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid acts as a catalyst in asymmetric synthesis reactions. Its ability to induce chirality in the products makes it a valuable tool in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Material Science Applications
In material science, the compound is explored for its potential in creating novel materials with specific properties. Its unique chemical structure allows for the design of materials with desired mechanical, thermal, and chemical characteristics .
Pharmacokinetic Studies
The compound is also employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. This information is vital for optimizing drug formulations and improving therapeutic efficacy .
Development of Diagnostic Agents
4-Acetoxy-1-tosylpyrrolidine-2-carboxylic acid is used in the development of diagnostic agents. These agents can help in the detection and monitoring of diseases by targeting specific biomarkers, thereby aiding in early diagnosis and treatment .
Eigenschaften
IUPAC Name |
4-acetyloxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-3-5-12(6-4-9)22(19,20)15-8-11(21-10(2)16)7-13(15)14(17)18/h3-6,11,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJOOMCCKQCQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)

![2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2723098.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2723099.png)
![N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide](/img/structure/B2723100.png)
![3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2723103.png)



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)

![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)
